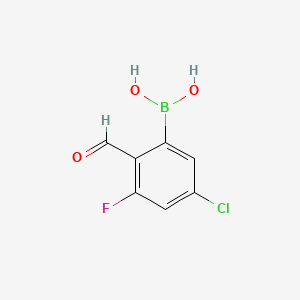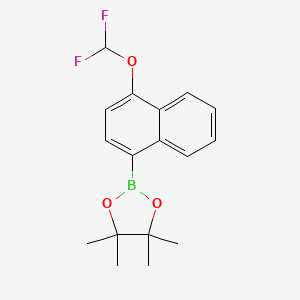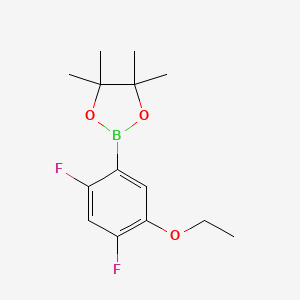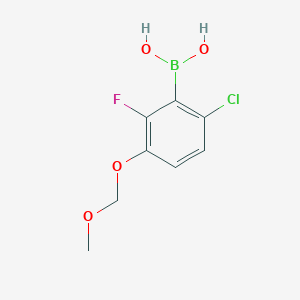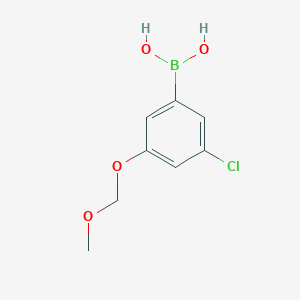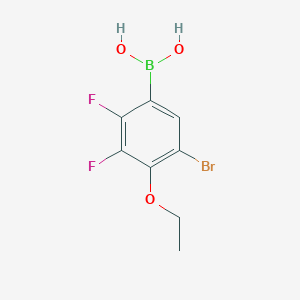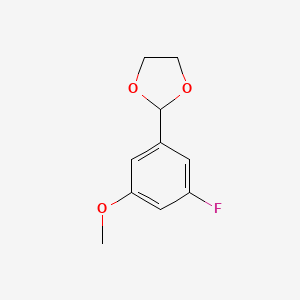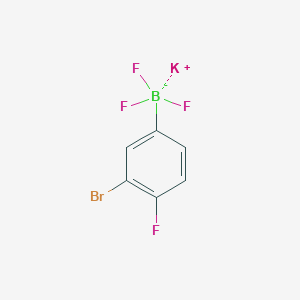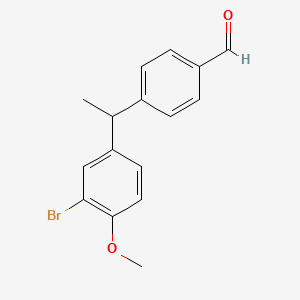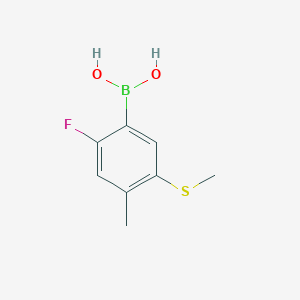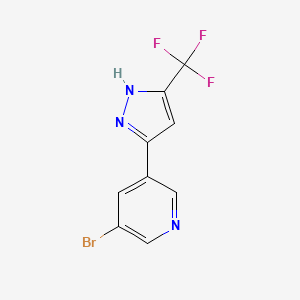
Potassium 4-(cyclohexylcarbamoyl)phenyltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-(cyclohexylcarbamoyl)phenyltrifluoroborate is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by its potassium ion, cyclohexylcarbamoyl group, and phenyltrifluoroborate moiety, making it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-(cyclohexylcarbamoyl)phenyltrifluoroborate typically involves the reaction of cyclohexylcarbonyl chloride with phenylboronic acid in the presence of potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Potassium 4-(cyclohexylcarbamoyl)phenyltrifluoroborate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4).
Substitution reactions typically require nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Potassium 4-(cyclohexylcarbamoyl)phenyltrifluoroborate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the detection of potassium ions in living tissues.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which Potassium 4-(cyclohexylcarbamoyl)phenyltrifluoroborate exerts its effects involves its interaction with potassium ions. The compound forms complexes with potassium, which can be detected through fluorescence enhancement. This property makes it useful in biological and medical applications where potassium detection is crucial.
Molecular Targets and Pathways: The primary molecular target of the compound is potassium ions. The pathways involved include the binding of the compound to potassium ions, leading to changes in fluorescence properties that can be measured and analyzed.
Comparación Con Compuestos Similares
Potassium 4-(cyclohexylcarbamoyl)phenyltrifluoroborate is unique due to its specific structure and properties. Similar compounds include:
Potassium phenylborate: This compound lacks the cyclohexylcarbamoyl group and has different reactivity and applications.
Potassium trifluoroborate: This compound has a simpler structure and is used in different chemical reactions.
In comparison, this compound offers enhanced reactivity and specificity due to the presence of the cyclohexylcarbamoyl group, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
potassium;[4-(cyclohexylcarbamoyl)phenyl]-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3NO.K/c15-14(16,17)11-8-6-10(7-9-11)13(19)18-12-4-2-1-3-5-12;/h6-9,12H,1-5H2,(H,18,19);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVTWBIXKOKBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NC2CCCCC2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
